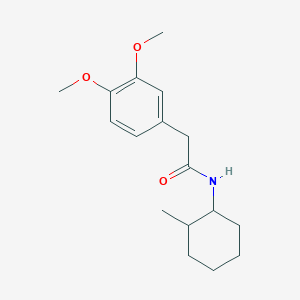
N-(2-benzoyl-4-chlorophenyl)-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-4-ethylbenzamide is a chemical compound that has several applications in scientific research. It is commonly known as BCE or Benzamide Chlorophenyl Ethylamide. BCE is a synthetic compound that is widely used in the field of medicinal chemistry due to its unique properties.
Scientific Research Applications
BCE has several applications in scientific research. It is used as a ligand in the synthesis of various metal complexes that have potential applications in catalysis, drug discovery, and material science. BCE is also used as a fluorescent probe to detect the presence of metal ions in biological systems. Moreover, BCE is used as a building block in the synthesis of various bioactive compounds that have potential applications in the treatment of cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of BCE is not fully understood. However, it is believed that BCE acts as a metal chelator and binds to metal ions such as copper and zinc. This binding results in the formation of a complex that has unique properties. The metal complex can then interact with various biological targets, including enzymes, proteins, and DNA, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BCE has several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. BCE has also been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. Moreover, BCE has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
BCE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BCE is also readily available and relatively inexpensive. However, BCE has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Moreover, BCE has low solubility in water, which can limit its applications in biological systems.
Future Directions
There are several future directions for the research on BCE. One direction is to explore the potential applications of BCE in catalysis and material science. Another direction is to investigate the mechanism of action of BCE and its interactions with various biological targets. Moreover, future research can focus on the synthesis of novel BCE derivatives that have enhanced properties and potential applications in drug discovery.
Conclusion:
In conclusion, BCE is a synthetic compound that has several applications in scientific research. It is used as a ligand, fluorescent probe, and building block in the synthesis of various bioactive compounds. BCE has unique properties that make it a valuable tool in the field of medicinal chemistry. However, BCE is a toxic compound that requires careful handling and disposal. Future research can focus on exploring the potential applications of BCE in various fields and synthesizing novel derivatives with enhanced properties.
Synthesis Methods
The synthesis of BCE involves the reaction of 2-benzoyl-4-chloroaniline with 4-ethylbenzoic acid in the presence of a suitable reagent. The reaction proceeds under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and solvent extraction. The final product obtained is a white crystalline powder with a melting point of 169-171°C.
properties
Molecular Formula |
C22H18ClNO2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C22H18ClNO2/c1-2-15-8-10-17(11-9-15)22(26)24-20-13-12-18(23)14-19(20)21(25)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,24,26) |
InChI Key |
AFGQOZPLMQZXPU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



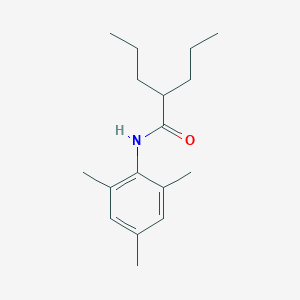
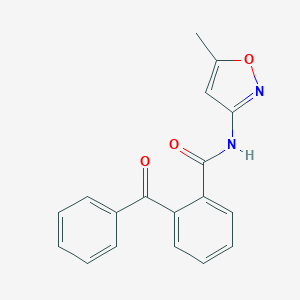
![2-(Diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290327.png)
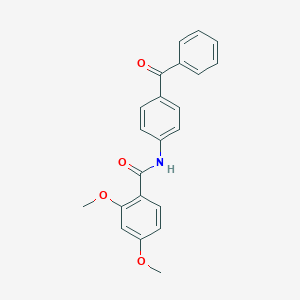


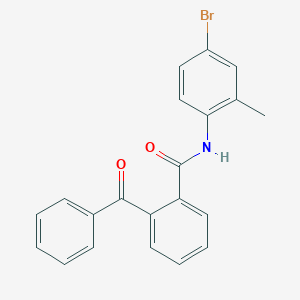



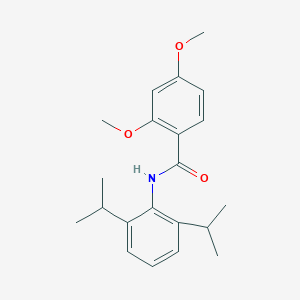
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)
